



Application Notes: A Detailed Protocol for the Biguanide-Catalyzed Henry (Nitroaldol) Reaction

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Audience: Researchers, scientists, and drug development professionals.

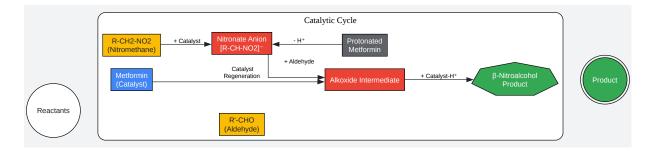
Introduction: The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the addition of a nitroalkane to a carbonyl compound, yielding a β -nitroalcohol.[1][2][3] These products are highly valuable intermediates, readily converted into other important functional groups such as 1,2-amino alcohols, α -hydroxy carboxylic acids, or nitroalkenes.[1] While various catalysts have been developed for this transformation, the use of biguanides, such as the readily available drug metformin, has emerged as a highly efficient and practical approach.[4][5] This method offers several advantages, including operating under neat (solvent-free) conditions, short reaction times, high chemoselectivity for β -nitroalcohols, and excellent product conversions.[4][5]

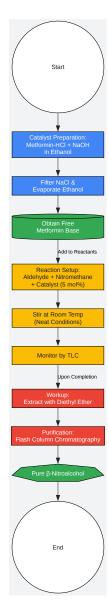
This document provides a detailed experimental protocol for the Henry reaction catalyzed by the biguanide metformin, based on the work of Alizadeh et al.[5]

Proposed Catalytic Cycle

The biguanide catalyst, metformin, functions as a potent organosuper-base.[5] The proposed mechanism involves the deprotonation of the nitroalkane (e.g., nitromethane) by the biguanide to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated, likely by the protonated biguanide, to yield the final β -nitroalcohol and regenerate the catalyst for the next cycle.[5]







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